molecular formula C11H9NO2 B12249570 2-(1-Benzofuran-2-YL)-2-methoxyacetonitrile

2-(1-Benzofuran-2-YL)-2-methoxyacetonitrile

Cat. No.: B12249570
M. Wt: 187.19 g/mol
InChI Key: MGPRNUCHXCKRHY-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-2-YL)-2-methoxyacetonitrile is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a benzofuran moiety attached to a methoxyacetonitrile group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . The methoxyacetonitrile group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts, such as transition metals, to facilitate the cyclization and substitution reactions . Additionally, advanced techniques like microwave-assisted synthesis and flow chemistry are employed to enhance reaction efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzofuran-2-YL)-2-hydroxyacetonitrile
  • 2-(1-Benzofuran-2-YL)-2-chloroacetonitrile
  • 2-(1-Benzofuran-2-YL)-2-ethoxyacetonitrile

Uniqueness

2-(1-Benzofuran-2-YL)-2-methoxyacetonitrile is unique due to its specific methoxyacetonitrile group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)-2-methoxyacetonitrile

InChI

InChI=1S/C11H9NO2/c1-13-11(7-12)10-6-8-4-2-3-5-9(8)14-10/h2-6,11H,1H3

InChI Key

MGPRNUCHXCKRHY-UHFFFAOYSA-N

Canonical SMILES

COC(C#N)C1=CC2=CC=CC=C2O1

Origin of Product

United States

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